2-(苄硫基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

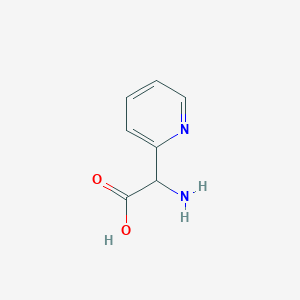

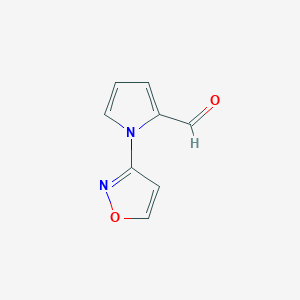

2-(Benzylthio)acetohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a benzylthio group attached to an acetohydrazide moiety. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 2-(Benzylthio)acetohydrazide derivatives can be achieved through different synthetic routes. For instance, (benzylthio)acetic acid was synthesized from benzyl chloride and thiourea, yielding well-shaped crystals by slow solvent evaporation from methanol . Similarly, derivatives of 2-(benzylthio)acetohydrazide have been synthesized by reacting 2-thioxo-quinazolinones with methyl chloroacetate to afford S-substituted esters, which were then converted into corresponding acetohydrazides . These methods demonstrate the versatility of 2-(Benzylthio)acetohydrazide as a precursor for various chemical transformations.

Molecular Structure Analysis

The molecular structure of 2-(Benzylthio)acetohydrazide derivatives has been extensively studied using spectroscopic and X-ray crystallographic techniques. For example, the crystal structure of related compounds has been determined, revealing the presence of trans configurations with respect to the C=N double bonds and stabilization by N–H···O hydrogen bonds and weak π···π interactions . Additionally, the crystal structure of (benzylthio)acetic acid showed numerous intermolecular interactions, including O–H···O, C–H···O, C–H···S, and C–H···π contacts .

Chemical Reactions Analysis

2-(Benzylthio)acetohydrazide and its derivatives participate in various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the reaction of 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide with substituted aldehydes yielded N-benzylidene derivatives without the need for acid or base catalysts . Moreover, the treatment of 2-(acetonylthio)benzothiazole with cyanoacetohydrazide afforded cyanoacetylhydrazone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylthio)acetohydrazide derivatives have been characterized using various analytical techniques. The compounds exhibit different melting points, solubilities, and thermal stabilities, which are crucial for their applications. For example, the thermal decomposition of (benzylthio)acetic acid occurs above 150 °C . The spectroscopic data, including ATR-FTIR, 1H and 13C NMR, provide detailed information about the molecular structure and the nature of the substituents in the derivatives .

科学研究应用

抗菌活性

2-(苄硫基)乙酰肼衍生物因其抗菌特性而受到研究。例如,合成各种衍生物,如 N-亚苄基-2-(2-甲基-1H-茚-3-基)乙酰肼,已显示出显著的抗菌活性 (Kawde、Patil、Patil 和 Jadhav,2015 年)。此外,2-(3-氧代苯并[d]异噻唑-2(3H)-基)乙酰肼及其衍生物等化合物已证明对包括大肠杆菌和金黄色葡萄球菌在内的各种细菌具有良好的抗菌活性 (薛凤玲,2008 年)。

抗癌潜力

多项研究探索了 2-(苄硫基)乙酰肼衍生物的抗癌潜力。例如,2-(萘-1-基甲基/萘-2-基氧甲基)-1H-苯并咪唑-1-基]乙酰肼衍生物对各种癌细胞系表现出显着的体外抗癌活性 (Salahuddin、Shaharyar、Mazumder 和 Ahsan,2014 年)。同样,N'-(取代亚苄基)-2-(苯并[d]恶唑-3(2H)-基)乙酰肼衍生物已被评估其抗菌和抗癌活性,一些化合物对乳腺癌细胞系显示出潜力 (Rohilla、Deep、Kamra、Narasimhan、Ramasamy、Mani、Mishra 和 Lim,2014 年)。

缓蚀

2-(苄硫基)乙酰肼衍生物也因其在缓蚀中的应用而受到研究。一项关于 2-[4-(甲硫基)苯基]乙酰肼 (HYD) 对盐酸溶液中钢的缓蚀效应的研究表明,这些化合物可以成为有效的缓蚀剂 (Nataraja、Venkatarangaiah Venkatesha、Manjunatha、Poojary、Pavithra 和 Tandon,2011 年)。

新型化合物的合成

以 2-(苄硫基)乙酰肼为关键中间体合成新型化合物一直是研究的重要领域。研究人员开发了各种杂环化合物,并通过不同的分析技术对其进行了表征,为杂环化合物的晶体学数据库做出了贡献 (Al-Omran 和 El-Khair,2016 年)。

抗惊厥活性

一些 2-(苄硫基)乙酰肼衍生物已被合成并测试了抗惊厥活性。例如,一系列 2-(1H-苯并三唑-1-基)-N'-[取代]乙酰肼在 6 Hz 心理运动癫痫发作试验中表现出有希望的结果,表明它们作为抗惊厥剂的潜力 (Kumar 和 Tripathi,2012 年)。

未来方向

The future directions of research on 2-(Benzylthio)acetohydrazide could involve further exploration of its potential applications. For instance, one study suggested that it could be used as a novel surfactant . Another study suggested that it could be used in the development of new anticonvulsants .

作用机制

Target of Action

The primary targets of 2-(Benzylthio)acetohydrazide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the pathophysiology of epilepsy.

Mode of Action

2-(Benzylthio)acetohydrazide interacts with its targets by binding to them, thereby modulating their activity . This interaction results in changes in the neuronal excitability and synaptic transmission, which can help to control seizures.

Biochemical Pathways

It is known that the compound affects the functioning of several neurotransmitter systems, including the gabaergic and glutamatergic systems . These systems play a key role in the regulation of neuronal excitability and synaptic transmission.

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties

Result of Action

The result of the action of 2-(Benzylthio)acetohydrazide is the modulation of neuronal excitability and synaptic transmission, which can help to control seizures . This makes it a potential candidate for the treatment of epilepsy.

属性

IUPAC Name |

2-benzylsulfanylacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZPVACZQKSJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。